2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
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Overview
Description
2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and benzo[d]thiazole moieties. These structures are known for their significant biological activities, making this compound of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of the compound 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is phosphatidylinositol-3-kinases (PI3K). PI3K are lipid kinases that catalyse phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) .
Mode of Action
This compound interacts with its target, PI3K, leading to the phosphorylation of Akt, a serine/threonine kinase . This interaction results in the regulation of various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The compound this compound affects the PI3K/Akt pathway. This pathway plays a crucial role in cell survival and growth . The downstream effects of this pathway include the promotion of cell survival, growth, and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, growth, and differentiation . This is achieved through its interaction with PI3K, leading to the phosphorylation of Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves multi-step reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiazole ring, potentially leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing these processes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzo[d]thiazole Derivatives: Compounds with the benzo[d]thiazole moiety also show significant biological activities and are used in various medicinal applications.
Uniqueness
2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is unique due to the combination of both imidazo[1,2-a]pyridine and benzo[d]thiazole moieties in a single molecule. This dual structure enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-9-5-6-13-18-11(14(17)20(13)7-9)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIZSOGJHMVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.